Bienvenue dans la boutique en ligne BenchChem!

(D-His2)-Leuprolide Trifluoroacetic Acid Salt

Pharmaceutical Quality Control Peptide Impurity Profiling Pharmacopoeial Compliance

(D-His2)-Leuprolide Trifluoroacetic Acid Salt (CAS 112642-11-2) is chemically defined as [2-D-histidine]leuprorelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) in which the native L-histidine at position 2 is replaced by D-histidine. It is formally designated as Leuprorelin EP Impurity B in the European Pharmacopoeia monograph 1442 and is also catalogued as a United States Pharmacopeia (USP) Analytical Reference Material under Catalog No.

Molecular Formula C59H84N16O12
Molecular Weight 1209.421
CAS No. 112642-11-2
Cat. No. B584874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-His2)-Leuprolide Trifluoroacetic Acid Salt
CAS112642-11-2
Synonyms2-D-Histidine-6-D-leucine-9-(N-ethyl-L-prolinamide)-1-9-luteinizing Hormone-releasing Factor (swine) 2,2,2-Trifluoroacetate;  2: PN: WO2009040073 PAGE: 98 Claimed Protein; 
Molecular FormulaC59H84N16O12
Molecular Weight1209.421
Structural Identifiers
SMILESCCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
InChIInChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43+,44-,45-,46+,47-,48-/m0/s1
InChIKeyGFIJNRVAKGFPGQ-JFMQHNAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(D-His2)-Leuprolide Trifluoroacetic Acid Salt (CAS 112642-11-2): Regulatory Identity and Structural Definition for Procurement


(D-His2)-Leuprolide Trifluoroacetic Acid Salt (CAS 112642-11-2) is chemically defined as [2-D-histidine]leuprorelin, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH) in which the native L-histidine at position 2 is replaced by D-histidine [1]. It is formally designated as Leuprorelin EP Impurity B in the European Pharmacopoeia monograph 1442 and is also catalogued as a United States Pharmacopeia (USP) Analytical Reference Material under Catalog No. 1358410 for use in leuprolide/leuprorelin quality control . The compound is supplied as the trifluoroacetate salt (molecular formula C₅₉H₈₄N₁₆O₁₂ · xC₂HF₃O₂; free-base MW 1209.42 Da), a form chosen to enhance solubility and handling stability for analytical method development, method validation (AMV), and quality-controlled (QC) applications in peptide drug manufacturing [1].

Why (D-His2)-Leuprolide TFA Salt Cannot Be Replaced by Generic Leuprolide Impurity Standards in Regulated Analytical Workflows


Leuprorelin EP Impurity B ([2-D-histidine]leuprorelin) is one of eleven pharmacopoeially specified impurities (A through K) in EP Monograph 1442, each defined by a unique single-residue or double-residue stereochemical modification relative to the parent leuprolide nonapeptide [1]. Impurity B carries a D-His substitution at position 2, whereas Impurity A features [4-D-serine], Impurity C has [6-L-leucine], and Impurity F contains [2-D-histidine,4-D-serine] [1]. In the EP related-substances liquid chromatography method, these impurities exhibit distinct relative retention times (Impurity B ≈ 0.9 versus leuprorelin; Impurity C ≈ 1.2; Impurity A ≈ 0.8), and the system suitability criterion—a resolution minimum of 1.5 between the Impurity B peak and the leuprorelin peak—can be satisfied only with authentic [2-D-histidine]leuprorelin, not with a structurally distinct impurity analog [2]. Substituting any other EP-specified impurity or a generic ‘leuprolide impurity’ reference for Impurity B will result in misidentification during peak assignment and non-compliance with the monograph’s system suitability and limit-test requirements.

Quantitative Differentiation Evidence for (D-His2)-Leuprolide TFA Salt: Head-to-Head and Cross-Study Comparative Data


Pharmacopoeial Limit Specification: Impurity B at Maximum 0.5% in Leuprorelin Drug Substance

EP Monograph 1442 sets a quantified acceptance limit for Impurity B ([2-D-histidine]leuprorelin) at a maximum of 0.5% of the leuprorelin peak area by HPLC normalisation, placing it in the same regulatory tier as Impurity A and Impurity C (each also limited to 0.5%), whereas Impurity D is allowed up to 1.0% and total impurities must not exceed 2.5% [1]. This means (D-His2)-Leuprolide is one of only four specified impurities subjected to the tightest individual limit in the monograph, making its accurate quantification indispensable for batch release [1]. The disregard limit (reporting threshold) is 0.1%, so any batch with Impurity B content between 0.1% and 0.5% requires explicit identification and reporting against this standard [1].

Pharmaceutical Quality Control Peptide Impurity Profiling Pharmacopoeial Compliance

Chromatographic System Suitability: Resolution of Impurity B as the Critical Peak Pair

The EP monograph designates the resolution between Impurity B and leuprorelin as the system suitability criterion, requiring a minimum resolution factor of 1.5 [1]. Impurity B elutes at a relative retention of approximately 0.9 with respect to leuprorelin (retention time 41–49 min), placing it immediately before the main peak and making it the most chromatographically proximate specified impurity [1]. By comparison, Impurity A elutes at relative retention ≈0.8 and Impurity C at ≈1.2, neither of which serves as the resolution marker [1]. The resolution solution is prepared by alkaline degradation of leuprorelin reference standard, and the resulting chromatogram must show baseline separation of the Impurity B–leuprorelin pair before any test chromatogram can be accepted [1].

HPLC Method Validation System Suitability Testing Leuprolide Related Substances

USP Reference Standard Availability and Dual-Pharmacopoeia Traceability

The compound is listed as a USP Analytical Reference Material (Catalog No. 1358410) with the official name [D-His]-Leuprolide, distinct from the USP Leuprolide Reference Standard (parent drug, CAS 53714-56-0) . While the EP monograph explicitly names Impurity B as [2-D-histidine]leuprorelin, the USP catalogues the same chemical entity under the synonym (D-His2)-Leuprolide, enabling a single characterized reference material to serve both EP and USP compliance pathways [1]. In contrast, Impurity F ([2-D-histidine,4-D-serine]leuprorelin, CAS 1872435-00-1) and Impurity A ([4-D-serine]leuprorelin, CAS 62621-13-0) are specified in EP but currently lack corresponding USP reference standard entries, making (D-His2)-Leuprolide the impurity standard with the broadest dual-pharmacopoeia acceptance among leuprorelin-related substances [1].

Reference Standard Qualification USP-NF Compliance Analytical Traceability

Class-Level Receptor Binding Affinity: D-His2 Modification in GnRH Superagonist Context

Although direct receptor binding data for isolated (D-His2)-Leuprolide are not published in the peer-reviewed literature, class-level inference is available from the pharmacologically related analog histrelin (Pyr-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt), which also carries a D-His substitution at position 2. Histrelin binds the human GnRH receptor with a Ki of 0.2 nM in CHO cells [1], compared with a Ki of 0.79 nM for leuprolide at the same receptor in human tissue [2] and an IC₅₀ of 0.64 nM for leuprolide in HEK 293 cells expressing human GnRHR I [3]. The D-His2 modification is recognised in the GnRH analogue SAR literature as enhancing receptor binding affinity and metabolic stability relative to the native L-His2 configuration, consistent with the ~4-fold higher affinity observed for histrelin versus leuprolide [1][2]. Users selecting (D-His2)-Leuprolide for receptor binding or ligand-screening studies are therefore procuring a peptide with the D-His2 pharmacophore that, based on class-level evidence, is expected to display enhanced GnRHR engagement compared with leuprolide itself [3].

GnRH Receptor Binding Peptide SAR Agonist Potency

TFA Salt Form: Solubility and Handling Advantage for Analytical Workflows vs. Acetate Salt

(D-His2)-Leuprolide is supplied as the trifluoroacetic acid (TFA) salt rather than the acetate salt form used for the therapeutic leuprolide API [1]. The TFA counterion is the standard form for synthetic peptide impurities used in analytical method development because it yields higher aqueous solubility and avoids the chromatographic interference that acetate can introduce in reversed-phase HPLC methods employing low-UV detection (220 nm, as specified in EP Monograph 1442) [1][2]. Vendor specifications from SynZeal and Axios Research confirm that the TFA salt is supplied with detailed characterization data compliant with regulatory guidelines (USP, EP, EMA, JP, BP) and is specifically intended for AMV, QC, ANDA, and NDA applications [2][3]. The free-base molecular weight is 1209.42 Da; the TFA salt form (C₅₉H₈₄N₁₆O₁₂ · xC₂HF₃O₂) has a formula weight of approximately 1323.42 Da for the mono-TFA adduct [1].

Peptide Solubility Salt Form Selection Analytical Method Development

Structural Differentiation: Single D-His2 Epimer vs. Multi-Site Impurity Variants

Among the 11 EP-specified leuprorelin impurities, Impurity B is the only one bearing a single D-His2 substitution with all other residues retaining their native stereochemistry [1]. Impurity F ([2-D-histidine,4-D-serine]leuprorelin, CAS 1872435-00-1) incorporates an additional D-Ser4 modification, while Impurity A ([4-D-serine]leuprorelin) carries only the D-Ser4 change [1]. The EP monograph requires separate identification and quantification of Impurity B and Impurity F, meaning a laboratory cannot use Impurity F as a surrogate for Impurity B even though both contain D-His2 [1]. This single-residue stereochemical specificity means (D-His2)-Leuprolide is irreplaceable for: (a) identifying process-related His2 epimerization during leuprolide solid-phase peptide synthesis, and (b) confirming that D-His2 content specifically—not total D-amino acid content—complies with the ≤0.5% monograph limit [1][2].

Peptide Epimerization Impurity Identification Stereochemical Purity

Definitive Application Scenarios for (D-His2)-Leuprolide TFA Salt in Regulated Pharmaceutical and Research Environments


EP Monograph 1442 Compliance: Related-Substances Testing of Leuprorelin API and Finished Product

The primary application mandated by the European Pharmacopoeia. (D-His2)-Leuprolide TFA salt serves as the reference standard for Impurity B identification, system suitability verification (resolution ≥1.5 between Impurity B and leuprorelin), and quantitative determination against the ≤0.5% individual limit [1]. The EP method uses reversed-phase HPLC with detection at 220 nm on a C18 column, where Impurity B elutes at relative retention ≈0.9. The TFA salt form is specifically compatible with this low-UV detection wavelength, avoiding the acetate interference that would compromise baseline integrity . This scenario applies to API manufacturers, contract testing laboratories, and finished-product QC units operating under EP, BP, or any jurisdiction that adopts EP Monograph 1442.

USP-NF Analytical Method Development and ANDA/NDA Submission Support

Under USP Catalog No. 1358410, [D-His]-Leuprolide is qualified as an Analytical Reference Material for leuprolide-related impurity testing [1]. ANDA and NDA submissions require demonstration of analytical method specificity, for which the (D-His2)-Leuprolide standard enables forced-degradation studies to confirm that the HPLC method resolves the D-His2 epimer from the parent leuprolide peak. The dual USP–EP qualification status of this standard allows a single-characterized material to serve submissions referencing either pharmacopoeia, reducing the need for multiple impurity standards during method transfer between US and European regulatory frameworks [1].

Process Development: Monitoring His2 Epimerization During Leuprolide Solid-Phase Peptide Synthesis (SPPS)

In leuprolide SPPS, histidine at position 2 is susceptible to racemization during coupling and deprotection steps, generating the D-His2 epimer as a process impurity. The (D-His2)-Leuprolide TFA salt provides the authentic reference for quantifying this specific epimerization event, distinguished from D-Ser4 epimerization (Impurity A) and double epimerization (Impurity F) [1]. Peptide manufacturers can use this standard to optimize coupling conditions (e.g., minimizing racemization through choice of coupling reagent, base, and temperature) and to set in-process control limits aligned with the EP ≤0.5% specification, thereby reducing batch failure rates at the API release stage [1].

GnRH Receptor Pharmacology: Comparative Ligand Binding and Signaling Studies

In academic and pharmaceutical research settings, (D-His2)-Leuprolide TFA salt provides a structurally defined D-His2-containing GnRH agonist for comparative binding and functional assays alongside leuprolide (L-His2, D-Leu6) and histrelin (D-His(Bzl)2, D-Leu6) [1]. The TFA salt formulation ensures consistent solubility in aqueous assay buffers, and the compound's well-characterized stereochemical identity supports reproducible structure–activity relationship (SAR) studies examining the contribution of the position-2 D-amino acid to GnRHR binding affinity, receptor activation kinetics, and desensitization profiles . While direct binding data for this specific epimer are not published, class-level evidence from the structurally related histrelin (Ki = 0.2 nM at human GnRHR) indicates the D-His2 pharmacophore is associated with enhanced receptor affinity relative to leuprolide (Ki = 0.79 nM) [2].

Quote Request

Request a Quote for (D-His2)-Leuprolide Trifluoroacetic Acid Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.